REACTION_CXSMILES
|
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:19]1([CH3:25])C=CC=C[CH:20]=1.O>CCOC(C)=O.[Na+].[Cl-]>[Br:10][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([CH:25]2[CH2:19][CH2:20]2)=[N:3][CH:4]=1 |f:1.2.3.4,5.6,8.9|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1OC)Br
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Name
|
potassium cyclopropyl-trifluoro-boron
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C.O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was flushed with nitrogen gas for 10 minutes
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Duration
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10 min
|
Type
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ADDITION
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Details
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Pd(PPh3)4 (1.4 g, (1.21 mmol) was added
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
resulting in a mixture of products by HPLC analysis
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Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by medium pressure silica gel chromatography (0-8% EtOAc/hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C1CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |